An In-Depth Technical Guide to 1-(Pyrazin-2-yl)urea: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 1-(Pyrazin-2-yl)urea: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Pyrazin-2-yl)urea, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the broader biological significance of the pyrazinyl-urea scaffold, drawing connections to its potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.
Chemical Identity and Properties
Chemical Structure:
Figure 1. Chemical structure of 1-(Pyrazin-2-yl)urea.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 86525-14-6 | [1][2] |
| Molecular Formula | C₅H₆N₄O | [3] |
| Molecular Weight | 138.13 g/mol | [3] |
| Purity | ≥95.0% | [3] |
| InChI Key | VRJZAXSEHHYIMD-UHFFFAOYSA-N | [3] |
Synthesis of 1-(Pyrazin-2-yl)urea
The synthesis of 1-(Pyrazin-2-yl)urea can be achieved through the reaction of 2-aminopyrazine with an appropriate urea-forming reagent. A general and effective method involves the use of isocyanates. A plausible and adaptable synthetic route is outlined below, based on established methodologies for the synthesis of related aryl ureas.[4][5]
Reaction Scheme:
Figure 2. General synthesis pathway for 1-(Pyrazin-2-yl)urea.
Detailed Experimental Protocol (Proposed):
This protocol is a representative procedure adapted from the synthesis of similar urea derivatives and may require optimization for 1-(Pyrazin-2-yl)urea.
Materials:
-
2-Aminopyrazine
-
Potassium isocyanate (KOCN) or a suitable isocyanate precursor (e.g., generated in situ from an amine using triphosgene)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Acid (e.g., Hydrochloric acid, if starting from KOCN)
-
Base (e.g., Triethylamine, if using triphosgene)
-
Silica gel for column chromatography
-
Appropriate deuterated solvent for NMR analysis (e.g., DMSO-d₆)
Procedure:
Method A: From Potassium Isocyanate
-
Dissolution: Dissolve 2-aminopyrazine (1.0 eq) in a suitable anhydrous solvent such as THF or DCM.
-
Acidification: Add a stoichiometric amount of a suitable acid (e.g., HCl) to form the corresponding ammonium salt.
-
Reaction with Isocyanate: To the resulting suspension, add a solution of potassium isocyanate (1.1 eq) in water, and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford 1-(Pyrazin-2-yl)urea.
Method B: From an Isocyanate Precursor (e.g., Triphosgene)
-
Isocyanate Formation: In a separate flask, prepare the pyrazin-2-yl isocyanate intermediate. This can be achieved by reacting 2-aminopyrazine with a phosgene equivalent like triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent at low temperature.
-
Urea Formation: The in-situ generated isocyanate is then reacted with ammonia (or an ammonia equivalent) to form the final urea product.
-
Work-up and Purification: Follow similar work-up and purification steps as described in Method A.
Characterization:
The structure and purity of the synthesized 1-(Pyrazin-2-yl)urea should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O and N-H stretches of the urea moiety, and aromatic C-H and C=N stretches of the pyrazine ring).
Spectral Data Interpretation (Predicted)
¹H NMR Spectroscopy (in DMSO-d₆):
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Pyrazine Protons: Three distinct signals in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the three protons on the pyrazine ring. The coupling patterns will be indicative of their relative positions.
-
Urea Protons: Two broad singlets corresponding to the -NH- and -NH₂ protons of the urea group. The chemical shifts of these protons can be variable and are dependent on solvent and concentration.
¹³C NMR Spectroscopy (in DMSO-d₆):
-
Pyrazine Carbons: Signals in the aromatic region (typically δ 130-160 ppm) for the four carbon atoms of the pyrazine ring.
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Urea Carbonyl Carbon: A characteristic signal for the carbonyl carbon of the urea moiety, typically found in the range of δ 155-165 ppm.
Infrared (IR) Spectroscopy (KBr pellet or ATR):
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N-H Stretching: Broad absorption bands in the region of 3200-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the urea group.
-
C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹ due to the carbonyl (C=O) stretching of the urea moiety.
-
Aromatic C-H and C=N Stretching: Characteristic absorption bands for the pyrazine ring.
Mass Spectrometry (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): An observable molecular ion peak at m/z = 138.
-
Fragmentation Pattern: Characteristic fragmentation would likely involve the cleavage of the urea moiety, leading to fragments corresponding to the pyrazinyl isocyanate cation and the aminopyrazine cation.
Biological Significance and Potential Applications
The pyrazine ring is a key structural motif in numerous biologically active compounds. Notably, pyrazinamide is a first-line medication for the treatment of tuberculosis.[1][6][7] The urea functionality is also a prevalent feature in many pharmacologically active molecules, known for its ability to form strong hydrogen bonds with biological targets.[8]
The combination of a pyrazine ring and a urea moiety in 1-(Pyrazin-2-yl)urea and its derivatives makes them attractive candidates for drug discovery programs. Research into pyrazinyl-aryl urea derivatives has demonstrated their potential as anticancer agents.[9] These compounds have been designed as analogs of multi-kinase inhibitors like sorafenib and regorafenib, suggesting that they may target similar signaling pathways involved in tumor growth and angiogenesis.
Furthermore, the broader class of pyrazinamide derivatives has been extensively explored for the development of new anti-tubercular agents to combat drug-resistant strains of Mycobacterium tuberculosis.[1] Structural modifications of the pyrazinamide scaffold, including the introduction of urea-like linkers, are being investigated to enhance efficacy and overcome resistance mechanisms.
Potential Research Directions:
-
Anticancer Activity: Synthesis and screening of a library of 1-(Pyrazin-2-yl)urea derivatives against various cancer cell lines and kinase panels.
-
Antimicrobial Activity: Evaluation of 1-(Pyrazin-2-yl)urea and its analogs for activity against Mycobacterium tuberculosis and other pathogenic microorganisms.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazine and urea moieties to understand the structural requirements for optimal biological activity.
-
Computational Modeling: Utilization of molecular docking and other computational tools to predict potential biological targets and guide the design of more potent analogs.
Conclusion
1-(Pyrazin-2-yl)urea is a synthetically accessible molecule with significant potential for further investigation in the field of medicinal chemistry. Its structural similarity to known kinase inhibitors and anti-tubercular agents provides a strong rationale for its exploration as a lead compound in drug discovery programs. This technical guide serves as a foundational resource, providing key information on its identity, synthesis, and potential biological relevance, thereby facilitating future research and development efforts.
References
- EvitaChem. 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea. EvitaChem Website. Accessed January 2, 2026.
- International Journal of Pharmaceutical Sciences. A Review On The Medicinal Significance Of Novel Pyrazinamide Analogues As An Anti-Tubercular Agent. Accessed January 2, 2026.
- Chanda Ranjan, et al. A Review On The Medicinal Significance Of Novel Pyrazinamide Analogues As An Anti-Tubercular Agent. International Journal of Pharmaceutical Sciences. 2024;2(10):472-479.
- NMR Chemical Shifts. University of Wisconsin-Madison. Accessed January 2, 2026.
- PubChem. 1-(3-Chloro-2-methylphenyl)-3-pyrazin-2-ylurea.
- CORE. A Note on Derivatives of Isoniazid, Rifampicin, and Pyrazinamide Showing Activity Against Resistant Mycobacterium tuberculosis. Accessed January 2, 2026.
- Oregon State University. 1H NMR Chemical Shift. Accessed January 2, 2026.
- ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Accessed January 2, 2026.
- ScienceDirect. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Accessed January 2, 2026.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Accessed January 2, 2026.
- BLD Pharm. 86525-14-6|1-(Pyrazin-2-yl)urea. Accessed January 2, 2026.
- PubChem. 1-Pyrazin-2-yl-3-quinolin-2-ylurea.
- PubMed Central. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Accessed January 2, 2026.
- BLD Pharm. 86525-14-6|1-(Pyrazin-2-yl)urea|BLD Pharm. Accessed January 2, 2026.
- National Institutes of Health. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Accessed January 2, 2026.
- Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
- MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Accessed January 2, 2026.
- ResearchGate. Pyrazole‐Clubbed Piperazinyl Urea Derivatives: Synthesis, Characterization and Antimicrobial Studies toward Generating an Antibiotic/Antifungal Resistance Sensor. Accessed January 2, 2026.
- ResearchGate. (a) FTIR Spectrum of pure Urea. Accessed January 2, 2026.
- ChemicalBook. Pyrazine(290-37-9) 13C NMR spectrum. Accessed January 2, 2026.
- ChemicalBook. Urea(57-13-6) 13C NMR spectrum. Accessed January 2, 2026.
- PubMed Central. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Accessed January 2, 2026.
- ResearchGate. Adducts of urea with pyrazines. Accessed January 2, 2026.
- ResearchGate. Metal-Free Synthesis of Pyridin-2-yl Ureas from 2-Aminopyridinium Salts. Accessed January 2, 2026.
- PubMed Central. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
- CymitQuimica. 1-(Pyrazin-2-yl)urea. Accessed January 2, 2026.
- RSC Publishing. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. Accessed January 2, 2026.
- ResearchGate. Synthesis and molecular structure of 1-(Pyrimidin-2-yl)-2-(4-aryl-1,3- thiazol-2-yl)hydrazines. Accessed January 2, 2026.
- PubChem. 1-(Pyrazin-2-yl)ethan-1-ol.
- PubMed Central. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Accessed January 2, 2026.
- Doc Brown's Advanced Organic Chemistry. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Accessed January 2, 2026.
- PubChem. 1-[5-(2-Hydroxy-1,1-dimethylethyl)-2-p-tolyl-2H-pyrazol-3-yl]-3-[4-(2-morpholin-4-yl-ethoxy)-naphthalen-1-yl]-urea.
- YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Accessed January 2, 2026.
- ResearchGate. Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Accessed January 2, 2026.
- ResearchGate.
- Benchchem. Mass spectrometry fragmentation pattern of N,N'-Bis(4-methylcyclohexyl)urea. Accessed January 2, 2026.
- ResearchGate. Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. Accessed January 2, 2026.
Sources
- 1. Buy 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea (EVT-2555017) | 2034496-76-7 [evitachem.com]
- 2. rsc.org [rsc.org]
- 3. scbt.com [scbt.com]
- 4. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea [mdpi.com]
- 5. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
